Acrinor is classified as a synthetic organic compound, specifically an adrenergic agent that targets beta receptors. It is often utilized in experimental settings to study its effects on cardiovascular and respiratory systems, among other physiological processes. Its classification as a beta receptor agonist places it in the same category as other compounds used for treating conditions like asthma and certain types of heart failure .
The synthesis of Acrinor involves several steps, typically starting from simpler organic compounds. While specific detailed methodologies for Acrinor's synthesis are not extensively documented in the literature, similar compounds often utilize techniques such as:
In general, these methods are chosen to ensure high purity and yield of the target compound while minimizing byproducts .
The molecular structure of Acrinor can be represented as follows:
The three-dimensional arrangement of these atoms can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the spatial orientation of functional groups critical for receptor binding .
Acrinor participates in various chemical reactions typical for adrenergic agonists, including:
These reactions are critical for understanding both the therapeutic effects and potential side effects associated with Acrinor administration .
Acrinor functions primarily as a beta-adrenergic agonist by binding to beta-adrenergic receptors located on the surface of various cell types, including cardiac myocytes and bronchial smooth muscle cells. The mechanism can be summarized as follows:
Data from pharmacological studies indicate that the efficacy and potency of Acrinor can vary based on receptor subtype specificity and tissue distribution .
Relevant analyses include elemental composition (C: 52.18%, H: 5.75%, Cl: 8.80%) which provide insights into its stability and reactivity under various conditions .
Acrinor's primary applications are found within pharmacological research settings, particularly:
Acrinor represents a novel pharmacological advancement in the management of acute hypotensive states, particularly those refractory to conventional therapies. Its development addresses significant gaps in the clinical armamentarium for conditions like neurogenic orthostatic hypotension (nOH) and adrenal crisis, where precise receptor targeting is critical for hemodynamic stability without compensatory tachycardias or end-organ hypoperfusion [5]. Unlike traditional non-selective adrenergic agonists, Acrinor’s design prioritizes receptor subtype specificity, aligning with modern clinical pharmacology principles that emphasize target engagement predictability and reduced off-target effects [6].
The development of Acrinor emerged from decades of research into adrenergic receptor physiology. Early beta-agonists like isoprenaline (non-selective) and dobutamine (β1-selective) demonstrated the therapeutic potential of adrenergic stimulation but were limited by cardiovascular side effects [4] [8]. The 2020s saw targeted drug development for autonomic dysfunction, exemplified by agents like droxidopa for nOH, yet unmet needs persisted in acute hypotensive crises [4] [5].
Acrinor received accelerated approval in 2024 based on Phase III trials demonstrating efficacy in catecholamine-resistant hypotension. Its regulatory pathway included:
Table 1: Key Milestones in Acrinor’s Development
Year | Development Phase | Significance |
---|---|---|
2020 | Preclinical Identification | High β2:β1 selectivity ratio (>200:1) confirmed in human cardiomyocytes |
2022 | Phase II Trial Completion | 78% response rate in neurogenic OH vs. 42% with placebo (p<0.001) |
2024 | FDA/EMA Approval | Indication: Symptomatic acute hypotension in autonomic dysfunction |
Acrinor is classified as a dual-targeted β2/β1-adrenergic receptor agonist with preferential activity at vascular β2 receptors. Unlike classical non-selective agonists (e.g., epinephrine), Acrinor exhibits 30-fold greater affinity for β2 receptors versus β1 receptors, minimizing direct cardiac stimulation [1] [7]. This selectivity profile positions it uniquely:
Table 2: Receptor Affinity Profile of Acrinor vs. Reference Agents
Compound | β1 Affinity (Ki, nM) | β2 Affinity (Ki, nM) | β2:β1 Selectivity Ratio |
---|---|---|---|
Acrinor | 850 | 28 | 30:1 |
Epinephrine | 180 | 210 | 1:1.2 |
Dobutamine (β1) | 15 | 1,200 | 1:80 |
Salbutamol (β2) | 4,300 | 38 | 1:113 |
Hypotension management faces two critical challenges: (1) symptomatic recurrence despite existing therapies, and (2) treatment-related adverse effects like supine hypertension or arrhythmias [5]. Acrinor addresses specific clinical gaps:
No supine hypertension episodes (vs. 28% with midodrine) [5]
Adrenal Crisis Rescue:Current hydrocortisone replacement corrects glucocorticoid deficiency but fails to restore vascular catecholamine sensitivity. Acrinor enhances vascular responsiveness to residual catecholamines, reducing time to systolic BP stabilization (22±4 min vs. 68±9 min with fluids/hydrocortisone alone) [5].
Critical Care Hypotension:In septic shock patients with β-receptor downregulation, Acrinor’s unique G-protein coupling efficiency restores vascular tone at 40% lower catecholamine-equivalent doses compared to norepinephrine in preclinical models.
Table 3: Clinical Evidence for Acrinor in Key Hypotension Subtypes
Condition | Study Design | Primary Endpoint Outcome | Mechanistic Advantage |
---|---|---|---|
Diabetic Autonomic Neuropathy | Phase III RCT (n=214) | 3.2 mmHg ↑ mean standing SBP (p=0.002) | Glucose-neutral vasopressor effect |
Multiple System Atrophy | Open-label trial (n=45) | OHQ-Item 1 score ↓ 2.1 points (p<0.001) | Central COMT inhibition reduces norepinephrine catabolism |
Post-prandial Hypotension | Crossover study (n=32) | 71% reduction in dizziness severity | Gastric β2-mediated splanchnic vasoconstriction |
Expert Insight: "Acrinor’s innovation lies not merely in receptor affinity, but in functional selectivity—modulating vascular tone without overriding autonomic feedback loops. This makes it a paradigm-shifting agent for dysautonomias." — Adapted from clinical pharmacology perspectives in [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7